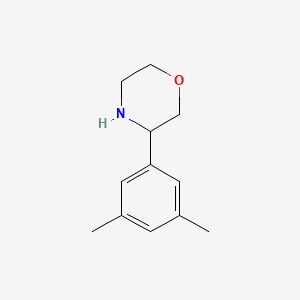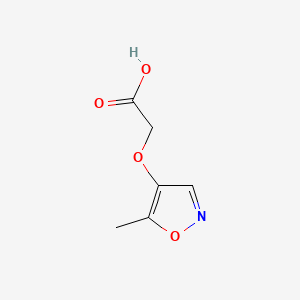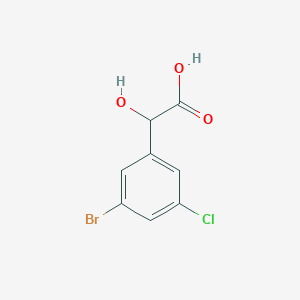
1-(tert-Butoxycarbonyl)-4,6-difluoroindoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(tert-butoxy)carbonyl]-4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group, two fluorine atoms, and an indole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-butoxy)carbonyl]-4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Protection with tert-butoxycarbonyl Group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(tert-butoxy)carbonyl]-4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the indole core can be achieved using hydrogenation or metal hydrides.
Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with new functional groups replacing fluorine atoms.
Aplicaciones Científicas De Investigación
1-[(tert-butoxy)carbonyl]-4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(tert-butoxy)carbonyl]-4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with molecular targets through its indole core and fluorine atoms. The Boc group provides stability and protection during reactions, which can be removed under acidic conditions to reveal the active amine group .
Comparación Con Compuestos Similares
1-[(tert-butoxy)carbonyl]-indole-2-carboxylic acid: Lacks fluorine atoms, making it less reactive in certain substitution reactions.
4,6-difluoro-1H-indole-2-carboxylic acid: Lacks the Boc group, making it less stable during synthesis.
1-[(tert-butoxy)carbonyl]-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid: Contains only one fluorine atom, affecting its reactivity and properties.
Uniqueness: 1-[(tert-butoxy)carbonyl]-4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid is unique due to the combination of the Boc protecting group, two fluorine atoms, and the indole core, which provides a balance of stability and reactivity for various applications .
Propiedades
Fórmula molecular |
C14H15F2NO4 |
|---|---|
Peso molecular |
299.27 g/mol |
Nombre IUPAC |
4,6-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C14H15F2NO4/c1-14(2,3)21-13(20)17-10-5-7(15)4-9(16)8(10)6-11(17)12(18)19/h4-5,11H,6H2,1-3H3,(H,18,19) |
Clave InChI |
RTYDEPOXGJBNOU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C(CC2=C1C=C(C=C2F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13533350.png)











